N-(3-Aminopropyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, commonly referred to as APS, is a synthetic, water-soluble compound with a variety of uses in scientific research. It is a nitrobenzenesulfonamide derivative that is synthesized from 3-aminopropyl-2-nitrobenzenesulfonyl chloride, and is used in a number of biochemical processes, including protein and DNA synthesis, as well as in the synthesis of other compounds. APS is a versatile compound with many applications, including protein and DNA synthesis, as well as in the synthesis of other compounds.
Scientific Research Applications
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Anion Binding Studies
- Field : Chemistry
- Application : Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated .
- Method : 1H NMR titrations were used to investigate the binding of each receptor with an anion via hydrogen-bonding interactions .
- Results : The binding trend was found to be in the order of F− > H2PO4− > HCO3− > HSO4− > CH3COO− > SO42− > Cl− > Br− > I− in DMSO-d6 .
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Macrocyclic Compounds
- Field : Organic Chemistry
- Application : The reactions of macrocyclization were carried out between dansyl or quinolinyl derivatives and N,N’-di(3-bromophenyl)-substituted dioxadiamine .
- Method : The desired macrocycles were obtained through reactions of macrocyclization .
- Results : The study did not provide specific results or outcomes obtained .
-
Nanoparticles
- Field : Nanotechnology
- Application : The functionalization of MSNs by the amino group of (N-(2-aminoethyl)-3-aminopropyl methyl dimethoxysilane) was fabricated to remove Pb2+ ions from aqueous solutions .
- Method : The study did not provide specific methods of application or experimental procedures .
- Results : The study did not provide specific results or outcomes obtained .
- ECHA Substance Information
- Field : Chemistry
- Application : The European Chemicals Agency (ECHA) provides information on substances, including “N’-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine”, which may be related to “N-(3-Aminopropyl)-2-nitrobenzenesulfonamide”. This information includes substance identity, hazard classification and labelling, and regulatory process names .
- Method : The information is gathered from all ECHA databases and includes the best available substance name, EC number, CAS number and/or the molecular and structural formulas .
- Results : The specific results or outcomes obtained are not provided .
properties
IUPAC Name |
N-(3-aminopropyl)-2-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14/h1-2,4-5,11H,3,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMDBLLVFCKLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448930 | |
Record name | N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | |
CAS RN |
240423-09-0 | |
Record name | N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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